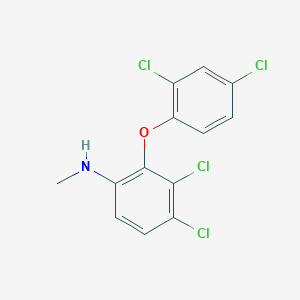
3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline is a chemical compound with the molecular formula C12H7Cl4NO It is known for its unique structure, which includes multiple chlorine atoms and a phenoxy group attached to an aniline base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline typically involves the reaction of 3,4-dichloroaniline with 2,4-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: A related compound with similar structural features but different chemical properties.
3,4-Dichloroaniline: Another structurally similar compound with distinct reactivity.
2,4-Dichlorophenol: A precursor used in the synthesis of 3,4-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline.
Uniqueness
This compound is unique due to its combination of multiple chlorine atoms and a phenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832734-05-1 |
|---|---|
Molekularformel |
C13H9Cl4NO |
Molekulargewicht |
337.0 g/mol |
IUPAC-Name |
3,4-dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline |
InChI |
InChI=1S/C13H9Cl4NO/c1-18-10-4-3-8(15)12(17)13(10)19-11-5-2-7(14)6-9(11)16/h2-6,18H,1H3 |
InChI-Schlüssel |
BEADZGIAVUAUTE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14206171.png)
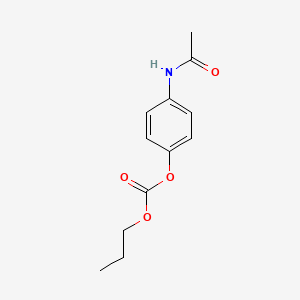

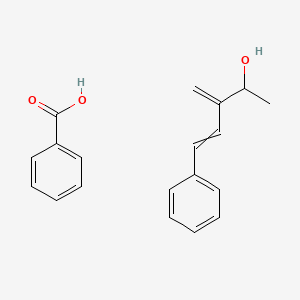
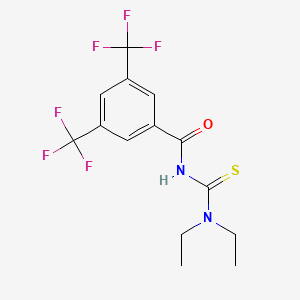
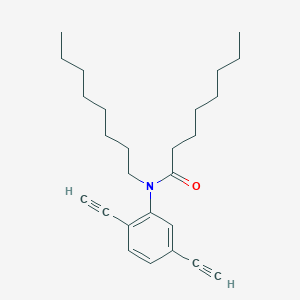
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
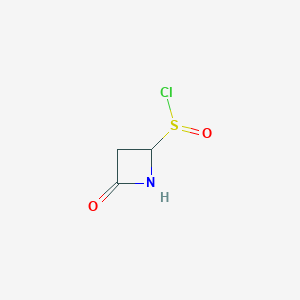
![5,7,8,9-Tetrahydrooxepino[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14206240.png)
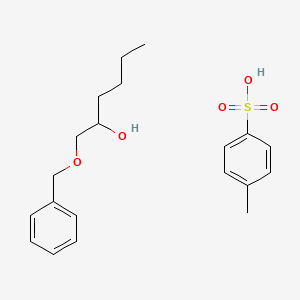
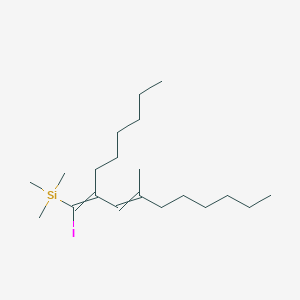
![1-(2-{[6-(2,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14206251.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
